molecular formula C7H6BrN3S B13126618 7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine

7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13126618
M. Wt: 244.11 g/mol
InChI Key: HDXKHLGHWFAZHZ-UHFFFAOYSA-N
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Description

7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by treatment with methylthiolating agents. The reaction conditions often require the use of solvents like pyridine and catalysts such as copper iodide under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can result in inhibition or activation of biological pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-5-4(8)2-3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

HDXKHLGHWFAZHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=CC(=C2N1)Br

Origin of Product

United States

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